molecular formula C6H13N3O2 B1362611 2-Morpholin-4-ylacetohydrazide CAS No. 770-17-2

2-Morpholin-4-ylacetohydrazide

Cat. No. B1362611
CAS RN: 770-17-2
M. Wt: 159.19 g/mol
InChI Key: YCEXZVLTZDWEFH-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylacetohydrazide is a chemical compound with the molecular formula C6H13N3O2 . It has an average mass of 159.186 Da and a monoisotopic mass of 159.100784 Da . It is also known by other names such as 2-(4-Morpholinyl)acetohydrazide .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to an acetohydrazide group . The SMILES string representation of the molecule is NNC(=O)CN1CCOCC1 .


Physical And Chemical Properties Analysis

This compound has a boiling point of 351.2 ℃ at 760 mmHg and a density of 1.172 g/cm^3 . The InChI key of the compound is YCEXZVLTZDWEFH-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

2-Morpholin-4-ylacetohydrazide has been explored for its potential in antimicrobial applications. Sahin et al. (2012) synthesized derivatives containing this moiety, finding some compounds exhibited good or moderate antimicrobial activity. Similarly, AlKaissi et al. (2015) reported the preparation of a morpholine derivative, including this compound, which showed promising antibacterial and antifungal activities. This suggests the compound's utility in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012); (AlKaissi, Khammas, & التميمي, 2015).

Anti-Inflammatory Studies

Somashekhar and Kotnal (2019) synthesized 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol-2-yl}amino) acetohydrazide derivatives and screened them for anti-inflammatory activity, both in vitro and in vivo. This research underscores the relevance of this compound in developing novel anti-inflammatory drugs (Somashekhar & Kotnal, 2019).

Photodynamic Therapy Agents

Kucińska et al. (2015) and Skupin-Mrugalska et al. (2018) explored the potential of 2-(morpholin-4-yl)ethoxy substituted phthalocyanines, closely related to this compound, in photodynamic therapy. These compounds showed significant cytotoxic activity against various cancer cell lines, highlighting their potential in cancer treatment (Kucińska, Skupin-Mrugalska, Szczolko, Sobotta, Sciepura, Tykarska, Wierzchowski, Teubert, Fedoruk-Wyszomirska, Wyszko, Gdaniec, Kaczmarek, Goslinski, Mielcarek, & Murias, 2015); (Skupin-Mrugalska, Szczolko, Gierlich, Konopka, Goslinski, Mielcarek, & Düzgüneş, 2018).

Antibiotic Activity Modulation

Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a compound related to this compound, finding it displayed modulating activity against multi-resistant strains of various microorganisms. This study indicates the potential of morpholine derivatives in enhancing the efficacy of existing antibiotics (Oliveira, Teixeira, Cassiano, Sena, Coutinho, Menezes, Figueredo, Silva, Toledo, & Bento, 2015).

Drug Design and Pharmacokinetics

Morpholine, a key component in this compound, is known for its advantageous properties in drug design. Kourounakis et al. (2020) highlighted its role in medicinal chemistry for its biological and metabolic properties, suggesting the significance of this compound in creating drugs with desirable pharmacokinetic profiles (Kourounakis, Xanthopoulos, & Tzara, 2020).

Cancer Therapy

Gaur et al. (2022) synthesized indole-based sulfonohydrazide derivatives containing a morpholine ring and evaluated their anticancer activity against breast cancer cells. The study suggests the potential of this compound derivatives in developing selective and effective cancer therapies (Gaur, Peerzada, Khan, Ali, & Azam, 2022).

Safety and Hazards

The safety data sheet for 2-Morpholin-4-ylacetohydrazide indicates that it may cause harm if inhaled, swallowed, or comes into contact with skin . It is advised to avoid contact with skin and eyes, wear impervious gloves and safety glasses, and use dry clean up procedures to avoid generating dust .

properties

IUPAC Name

2-morpholin-4-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-8-6(10)5-9-1-3-11-4-2-9/h1-5,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEXZVLTZDWEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30325995
Record name 2-morpholin-4-ylacetohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

770-17-2
Record name 770-17-2
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Record name 2-morpholin-4-ylacetohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID30325995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Morpholinyl)acetohydrazide
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Synthesis routes and methods I

Procedure details

In a 25 mL, 3-neck round-bottom flask, methyl 2-morpholinoacetate (0.25 g, 1.0 eq.) was dissolved in ethanol (5 mL) at RT. Hydrazine hydrate (0.087 g, 1.1 eq.) was introduced dropwise at RT and the reaction mixture was refluxed at 95° C. for 20 h. The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg) to afford the crude 2-morpholinoacetohydrazide (0.23 g) which was used without further purification in the following step.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methyl 2-morpholin-4-ylacetate (1.0 g, 6.28 mmol) in 1 mL of anhydrous ethanol was added anhydrous hydrazine (0.305 mL, 6.28 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure and the product was isolated as a solid in a quantitative yield and was used without further purification: 1H NMR (CDCl3) δ8.11 (br s, 1H), 3.87 (br s, 2H), 3.71 (t, 4H), 3.09 (s, 6H), 2.53 (t, 4H); ES-MS (m/z) 160 [M+H]+.
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Synthesis routes and methods IV

Procedure details

As described for example 112a, morpholin-4-yl-acetic acid methyl ester in butanol was reacted with hydrazine hydrate (1.2 equivalents) at 100° C. for 1 h. Evaporation of all volatiles and crystallization from n-butanol/toluene afforded the title compound as a white solid (yield: 68%). 1H-NMR (300 MHz, DMSO): δ=2.40 (m, 4H), 2.90 (s, 2H), 3.57 (m, 4H), 4.24 (s, 2H), 8.91 (s, 1H).
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68%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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